molecular formula C11H14ClNOS B14038282 3-(tert-Butylthio)-2-chlorobenzamide

3-(tert-Butylthio)-2-chlorobenzamide

Cat. No.: B14038282
M. Wt: 243.75 g/mol
InChI Key: BREROYXKHJUZQO-UHFFFAOYSA-N
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Description

3-(tert-Butylthio)-2-chlorobenzamide is an organic compound that features a benzamide core substituted with a tert-butylthio group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butylthio)-2-chlorobenzamide typically involves the introduction of the tert-butylthio group and the chlorine atom onto a benzamide scaffold. One common method involves the reaction of 2-chlorobenzoyl chloride with tert-butylthiol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylthio)-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorine atom can be reduced to form the corresponding benzamide.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(tert-Butylthio)-2-chlorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(tert-Butylthio)-2-chlorobenzamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, leading to inhibition or modification of their activity. The tert-butylthio group can form covalent bonds with nucleophilic residues in proteins, while the chlorine atom can participate in halogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butylthio)-2-chlorobenzenamine: Similar structure but with an amine group instead of a benzamide.

    3-(tert-Butylthio)-2-chlorobenzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.

    3-(tert-Butylthio)-2-chlorobenzonitrile: Similar structure but with a nitrile group instead of a benzamide.

Uniqueness

3-(tert-Butylthio)-2-chlorobenzamide is unique due to the presence of both the tert-butylthio group and the chlorine atom on the benzamide scaffold

Properties

Molecular Formula

C11H14ClNOS

Molecular Weight

243.75 g/mol

IUPAC Name

3-tert-butylsulfanyl-2-chlorobenzamide

InChI

InChI=1S/C11H14ClNOS/c1-11(2,3)15-8-6-4-5-7(9(8)12)10(13)14/h4-6H,1-3H3,(H2,13,14)

InChI Key

BREROYXKHJUZQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CC=CC(=C1Cl)C(=O)N

Origin of Product

United States

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